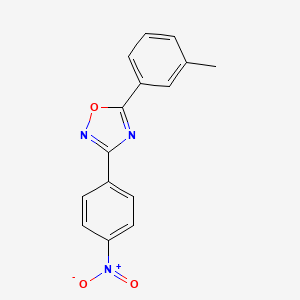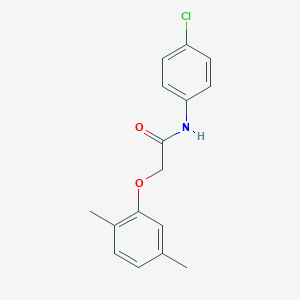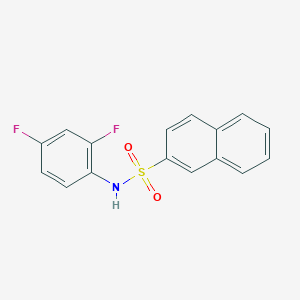![molecular formula C13H14N4O2S2 B5782571 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5782571.png)
4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PDD00017273 and is a member of the sulfonamide family.
Wirkmechanismus
The mechanism of action of 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide is not fully understood. However, it is believed to inhibit the activity of carbonic anhydrase IX by binding to its active site. Carbonic anhydrase IX is an enzyme that plays a crucial role in the regulation of pH in cancer cells. By inhibiting the activity of this enzyme, 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide can disrupt the pH balance in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide exhibits potent inhibitory activity against carbonic anhydrase IX. This enzyme is overexpressed in many cancers and plays a crucial role in the regulation of pH in cancer cells. By inhibiting the activity of this enzyme, 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide can disrupt the pH balance in cancer cells, leading to their death. Furthermore, this compound has been shown to possess antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide in lab experiments are its potent inhibitory activity against carbonic anhydrase IX, antibacterial and antifungal activities, and potential applications in the development of new antimicrobial agents. However, the limitations of using this compound in lab experiments are its limited solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide. One direction is the development of new anticancer agents based on this compound. Another direction is the investigation of its potential applications in the development of new antimicrobial agents. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications in various fields.
Synthesemethoden
The synthesis of 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide involves the reaction of 4-aminobenzenesulfonamide with 2-pyridinemethanethiol in the presence of a suitable reagent. The reaction takes place under mild conditions and yields the desired product in good yields. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide has been extensively studied for its potential applications in various fields. It has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase IX, which is overexpressed in many cancers. This compound has also been investigated for its anti-inflammatory and analgesic properties. Furthermore, it has been shown to possess antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
Eigenschaften
IUPAC Name |
1-(pyridin-2-ylmethyl)-3-(4-sulfamoylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S2/c14-21(18,19)12-6-4-10(5-7-12)17-13(20)16-9-11-3-1-2-8-15-11/h1-8H,9H2,(H2,14,18,19)(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHWXBQSGQIXBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Pyridin-2-ylmethyl-thioureido)-benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5782503.png)
![ethyl 2-amino-1-(2,4-difluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5782514.png)



![N-{[(2-methoxyphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5782540.png)




![N-[2-(3-chlorophenyl)ethyl]-N'-cyclohexylthiourea](/img/structure/B5782573.png)

